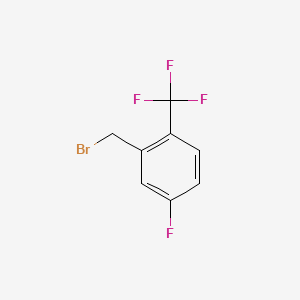

Bromure de 5-fluoro-2-(trifluorométhyl)benzyle

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of fluorinated compounds is a topic of interest due to their importance in pharmaceuticals and agrochemicals. Paper describes the synthesis of fluorinated nucleosides from d-xylose, which involves anion glycosylation reactions. This indicates that similar strategies could potentially be applied to the synthesis of "5-Fluoro-2-(trifluoromethyl)benzyl bromide" by using appropriate precursors and reaction conditions.

In paper , the synthesis of 1-Bromo-3,5-bis(trifluoromethyl)benzene is achieved through the treatment of a precursor with N,N'-dibromo-5,5-dimethylhydantoin in acidic media. This suggests that bromination reactions in the presence of acid could be a viable method for introducing bromine into the benzyl position of a fluorinated benzene derivative.

Molecular Structure Analysis

The molecular structure of fluorinated compounds is crucial for their reactivity and physical properties. Paper discusses the synthesis and structure of a bromo-fluoro-substituted benzocycloheptene, providing insights into the crystalline structure of such compounds. Although the specific structure of "5-Fluoro-2-(trifluoromethyl)benzyl bromide" is not analyzed, the methodologies used in this paper could be applied to determine its molecular structure.

Chemical Reactions Analysis

Fluorinated compounds often undergo unique chemical reactions due to the presence of fluorine atoms. Paper explores the benzylic bromination of a selectively fluorinated cyclohexane, leading to various derivatives. This demonstrates the reactivity of the benzylic position in fluorinated compounds, which is relevant for understanding the chemical reactions that "5-Fluoro-2-(trifluoromethyl)benzyl bromide" might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are influenced by the electronegativity and small size of fluorine atoms. While the papers provided do not directly discuss the properties of "5-Fluoro-2-(trifluoromethyl)benzyl bromide," they do provide case studies of similar compounds. For instance, paper mentions the selective fluorination of pentofuranosides, which could affect the compound's solubility and stability. These properties are important for the practical application of fluorinated compounds in various industries.

Applications De Recherche Scientifique

Synthèse de produits pharmaceutiques contenant un groupe trifluorométhyle

Le groupe trifluorométhyle est une caractéristique courante de nombreux produits pharmaceutiques en raison de sa capacité à améliorer l’activité biologique et la stabilité métabolique des médicaments . Bromure de 5-fluoro-2-(trifluorométhyl)benzyle est utilisé dans la synthèse de tels composés, contribuant au développement de nouveaux médicaments avec des profils d’efficacité et de sécurité améliorés.

Développement de produits agrochimiques

Dans l’industrie agrochimique, l’introduction d’atomes de fluor peut modifier la lipophilie et la biodisponibilité des composés . Ce produit chimique sert de précurseur dans la création de pesticides et d’herbicides plus efficaces à des doses plus faibles, réduisant ainsi l’impact environnemental.

Blocs de construction fluorés pour la synthèse organique

Ce composé sert de bloc de construction dans la synthèse organique, en particulier dans la construction de molécules complexes qui nécessitent un groupe trifluorométhyle . C’est un réactif précieux pour les chercheurs qui explorent de nouvelles voies synthétiques en chimie organique.

Safety and Hazards

5-Fluoro-2-(trifluoromethyl)benzyl bromide is classified as a dangerous substance. It has a GHS05 pictogram, and its hazard statements include H314, which means it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Orientations Futures

Mécanisme D'action

Target of Action

It is known that benzyl bromides can undergo reactions at the benzylic position, such as free radical bromination and nucleophilic substitution .

Mode of Action

5-Fluoro-2-(trifluoromethyl)benzyl bromide, like other benzyl bromides, can participate in reactions at the benzylic position. These reactions include free radical bromination, where a hydrogen atom at the benzylic position is replaced by a bromine atom . Nucleophilic substitution reactions can also occur, where a nucleophile attacks the carbon atom at the benzylic position, leading to the displacement of the bromine atom .

Result of Action

It’s known that the compound is corrosive and can cause severe skin burns and eye damage .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Fluoro-2-(trifluoromethyl)benzyl bromide. For instance, the compound is known to be a lachrymator, a substance that stimulates the flow of tears, which could potentially affect its action in an environment where the eyes are exposed . Additionally, the compound’s reactivity could be influenced by factors such as temperature, pH, and the presence of other chemical species .

Analyse Biochimique

Biochemical Properties

5-Fluoro-2-(trifluoromethyl)benzyl bromide plays a significant role in various biochemical reactions. It is known to interact with several enzymes and proteins, including those involved in nucleophilic substitution reactions. The compound’s bromine atom can be replaced by nucleophiles, making it a valuable reagent in organic synthesis. Additionally, its fluorine atoms contribute to its stability and reactivity, allowing it to participate in various biochemical processes .

Cellular Effects

The effects of 5-Fluoro-2-(trifluoromethyl)benzyl bromide on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can cause changes in the expression of specific genes, leading to alterations in cellular functions. Moreover, it can affect cell signaling pathways by interacting with key proteins and enzymes, thereby modulating cellular responses .

Molecular Mechanism

At the molecular level, 5-Fluoro-2-(trifluoromethyl)benzyl bromide exerts its effects through various mechanisms. It can form covalent bonds with biomolecules, leading to enzyme inhibition or activation. The compound’s bromine atom is particularly reactive, allowing it to bind with nucleophilic sites on enzymes and proteins. This binding can result in changes in enzyme activity and subsequent alterations in cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Fluoro-2-(trifluoromethyl)benzyl bromide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it can degrade over time, leading to a decrease in its efficacy. Additionally, prolonged exposure to the compound can result in cumulative effects on cellular processes, highlighting the importance of monitoring its stability in experimental settings .

Dosage Effects in Animal Models

The effects of 5-Fluoro-2-(trifluoromethyl)benzyl bromide vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert specific biochemical effects. At higher doses, it can cause adverse effects, including toxicity and damage to tissues. Studies have identified threshold effects, where the compound’s impact becomes significant beyond a certain dosage, emphasizing the need for careful dosage management in experimental studies .

Metabolic Pathways

5-Fluoro-2-(trifluoromethyl)benzyl bromide is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into different metabolites. The compound’s fluorine atoms play a crucial role in its metabolic stability, affecting the rate of its conversion and the nature of its metabolites. These interactions can influence metabolic flux and the levels of specific metabolites in cells .

Transport and Distribution

The transport and distribution of 5-Fluoro-2-(trifluoromethyl)benzyl bromide within cells and tissues are essential for its biochemical effects. The compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it can interact with binding proteins that influence its localization and accumulation. These interactions determine the compound’s availability and efficacy in different cellular compartments .

Subcellular Localization

The subcellular localization of 5-Fluoro-2-(trifluoromethyl)benzyl bromide is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall biochemical effects. Understanding the subcellular distribution of the compound is essential for elucidating its mechanism of action and optimizing its use in research .

Propriétés

IUPAC Name |

2-(bromomethyl)-4-fluoro-1-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF4/c9-4-5-3-6(10)1-2-7(5)8(11,12)13/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQZWBTRGSDOAIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)CBr)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00372158 | |

| Record name | 5-Fluoro-2-(trifluoromethyl)benzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00372158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

239135-48-9 | |

| Record name | 5-Fluoro-2-(trifluoromethyl)benzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00372158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 239135-48-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL)methyl]-2H-tetrazole](/img/structure/B1302035.png)